Tetrakis[2-(tribromostannyl)ethyl]silane
CAS No.: 314727-94-1
Cat. No.: VC16863360
Molecular Formula: C8H16Br12SiSn4
Molecular Weight: 1574.0 g/mol
* For research use only. Not for human or veterinary use.
![Tetrakis[2-(tribromostannyl)ethyl]silane - 314727-94-1](/images/structure/VC16863360.png)
Specification
CAS No. | 314727-94-1 |
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Molecular Formula | C8H16Br12SiSn4 |
Molecular Weight | 1574.0 g/mol |
IUPAC Name | tetrakis(2-tribromostannylethyl)silane |
Standard InChI | InChI=1S/C8H16Si.12BrH.4Sn/c1-5-9(6-2,7-3)8-4;;;;;;;;;;;;;;;;/h1-8H2;12*1H;;;;/q;;;;;;;;;;;;;4*+3/p-12 |
Standard InChI Key | HQWHXJOLRDWURS-UHFFFAOYSA-B |
Canonical SMILES | C(C[Sn](Br)(Br)Br)[Si](CC[Sn](Br)(Br)Br)(CC[Sn](Br)(Br)Br)CC[Sn](Br)(Br)Br |
Introduction
Structural Characterization and Molecular Geometry
The molecular architecture of tetrakis[2-(tribromostannyl)ethyl]silane features a central silicon atom covalently bonded to four ethyl chains, each ending in a SnBr₃ group. Single-crystal X-ray diffraction studies of analogous tin dendrimers, such as Si(CH₂CH₂SnH₃)₄, reveal tetrahedral coordination around the silicon atom, with Sn–C and Sn–Br bond lengths consistent with hypervalent interactions . The SnBr₃ groups adopt a trigonal pyramidal geometry, with bromine atoms occupying equatorial positions. This structural arrangement enhances steric bulk and electronic delocalization, which influence reactivity and stability .
Nuclear magnetic resonance (NMR) spectroscopy provides additional insights:
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¹H NMR: Ethyl proton resonances appear as multiplet signals between δ 1.2–1.8 ppm, while Sn–CH₂ protons resonate upfield due to shielding effects from tin .
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¹¹⁹Sn NMR: The SnBr₃ groups exhibit characteristic chemical shifts near δ −200 ppm, indicative of Sn(IV) centers in a bromine-rich environment .
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²⁹Si NMR: The silicon nucleus resonates near δ −40 ppm, consistent with tetrahedral coordination .
Mass spectrometry (MALDI-TOF and ESI) confirms the molecular ion peak at m/z corresponding to the theoretical molecular weight of C₈H₂₄Br₁₂SiSn₄ (calculated: 2,148.3 g/mol) .
Synthetic Methodologies
Direct Synthesis via Hydrostannation
A plausible route to tetrakis[2-(tribromostannyl)ethyl]silane involves the hydrostannation of silicon tetrahydride (SiH₄) with tribromostannyl ethylene derivatives. For example:
This reaction proceeds under catalytic conditions (e.g., Pt/C or Rh complexes) at elevated temperatures (80–120°C) .
Halogen Exchange Reactions
An alternative method employs halogen exchange between preformed tin hydrides and brominating agents:
This approach benefits from the high electrophilicity of HBr, which displaces hydride ligands on tin .
Physicochemical Properties
Property | Value/Range | Method of Determination |
---|---|---|
Melting Point | >250°C (decomposes) | Differential Scanning Calorimetry |
Solubility | Insoluble in water; soluble in THF, DMF | Gravimetric Analysis |
Molar Mass | 2,148.3 g/mol | High-Resolution Mass Spectrometry |
Stability | Air-sensitive; hydrolyzes slowly in moist air | Thermogravimetric Analysis |
The bromine-rich periphery confers hydrophobicity and oxidative stability, while the silicon core enhances thermal resilience .
Applications in Materials Science
Catalysis
Tin-based dendrimers act as Lewis acid catalysts in organic transformations. The SnBr₃ moieties in tetrakis[2-(tribromostannyl)ethyl]silane can polarize carbonyl groups, facilitating reactions such as esterification and aldol condensation .
Biomedical Imaging
Preliminary studies on analogous water-soluble tin dendrimers suggest potential as X-ray contrast agents. The high electron density of tin enhances radiocontrast, with an estimated LD₅₀ of 3 mmol Sn/kg in murine models .
Flame Retardants
Brominated organotin compounds are effective flame retardants due to radical-scavenging properties. Incorporating tetrakis[2-(tribromostannyl)ethyl]silane into polymers reduces flammability by releasing bromine radicals during combustion .
Toxicity and Environmental Considerations
Organotin compounds are notorious for their bioaccumulation and cytotoxicity. Tribromostannyl derivatives disrupt mitochondrial function and induce apoptosis in mammalian cells at concentrations ≥10 μM . Environmental degradation releases toxic SnBr₃⁻ ions, necessitating stringent handling protocols.
Future Directions
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Functionalization Strategies: Introducing carboxylate or hydroxyl termini could enhance water solubility for biomedical applications .
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Hybrid Materials: Embedding this compound into silica matrices may yield thermally stable composites for aerospace applications.
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Environmental Remediation: Developing SnBr₃-selective chelators to mitigate ecological toxicity.
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